molecular formula C23H19N5O B2726922 3-(3,5-dimethylphenyl)-6-[(naphthalen-1-yl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one CAS No. 888424-84-8

3-(3,5-dimethylphenyl)-6-[(naphthalen-1-yl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one

Cat. No.: B2726922
CAS No.: 888424-84-8
M. Wt: 381.439
InChI Key: OANPJGOHAXQVNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3,5-Dimethylphenyl)-6-[(naphthalen-1-yl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one is a high-purity chemical reagent designed for pharmaceutical and life science research. This complex molecular architecture, featuring a fused [1,2,3]triazolo[4,5-d]pyrimidin-7-one core, is of significant interest in medicinal chemistry for developing novel therapeutic agents. Compounds within the triazolopyrimidine class have demonstrated substantial potential in drug discovery, particularly as enzyme inhibitors . The structural complexity of this scaffold provides multiple sites for molecular interaction, making it a valuable template for investigating biological activity . The specific substitution pattern of this compound—with a 3,5-dimethylphenyl group at the 3-position and a naphthalen-1-ylmethyl moiety at the 6-position—creates a unique molecular profile that may enhance target binding and selectivity. Similar nitrogen-containing heterocyclic frameworks are recognized for their diverse bioactivity and prevalence in pharmaceutical compounds . This reagent is provided exclusively for research applications in laboratory settings. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions, using personal protective equipment and working in a well-ventilated environment.

Properties

IUPAC Name

3-(3,5-dimethylphenyl)-6-(naphthalen-1-ylmethyl)triazolo[4,5-d]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N5O/c1-15-10-16(2)12-19(11-15)28-22-21(25-26-28)23(29)27(14-24-22)13-18-8-5-7-17-6-3-4-9-20(17)18/h3-12,14H,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OANPJGOHAXQVNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N2C3=C(C(=O)N(C=N3)CC4=CC=CC5=CC=CC=C54)N=N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis and Strategic Planning

Core Disconnections

The target molecule is dissected into two primary fragments:

  • Triazolopyrimidinone core : Derived from cyclocondensation of 5-amino-1H-1,2,3-triazole with a β-keto ester.
  • Naphthalen-1-ylmethyl substituent : Introduced via alkylation or Mitsunobu reactions at the N6 position of the pyrimidinone intermediate.

Synthetic Pathways

Two dominant routes emerge from literature:

  • Triazole-first approach : Construct the triazole ring before pyrimidinone cyclization.
  • Pyrimidinone-first approach : Form the pyrimidinone scaffold prior to triazole annulation.

Detailed Synthetic Procedures

Route 1: Triazole-First Strategy

Synthesis of 3-(3,5-Dimethylphenyl)-1H-1,2,3-triazol-5-amine
  • Diazotization : Treat 3,5-dimethylaniline with NaNO₂/HCl at 0–5°C to generate the diazonium salt.
  • Cyclization : React with cyanamide in aqueous NaOH to yield 5-amino-3-(3,5-dimethylphenyl)-1H-1,2,3-triazole.

Key Data :

  • Yield: 68–72% (isolated as off-white crystals).
  • Characterization: $$ ^1H $$-NMR (DMSO-d₆) δ 6.85 (s, 3H, Ar–H), 5.21 (s, 2H, NH₂).
Preparation of Ethyl 3-(Naphthalen-1-ylmethyl)-3-oxopropanoate
  • Benzylation : React ethyl acetoacetate with 1-(bromomethyl)naphthalene using Cs₂CO₃ in DMF at 80°C.
    Conditions :
  • Molar ratio (1:1.2), 12 h, N₂ atmosphere.
  • Yield: 85% (pale yellow oil).
  • $$ ^1H $$-NMR (CDCl₃) δ 8.15–7.45 (m, 7H, naphthyl), 4.72 (s, 2H, CH₂), 4.15 (q, J=7.1 Hz, 2H, OCH₂), 3.52 (s, 2H, COCH₂), 1.25 (t, J=7.1 Hz, 3H, CH₃).
Cyclocondensation to Form Triazolopyrimidinone
  • Microwave-assisted cyclization : Heat the triazole amine (1 eq) with β-keto ester (1.1 eq) in acetic acid (5 mL) at 150°C for 20 min under MW irradiation.
    Optimization :
  • Without MW: <40% yield after 6 h reflux.
  • With MW: 78% yield, 99% purity (HPLC).
  • Characterization: HRMS (m/z): [M+H]⁺ calcd. for C₂₅H₂₂N₅O₂⁺ 424.1764, found 424.1768.

Route 2: Pyrimidinone-First Strategy

Synthesis of 6-Chloromethyltriazolo[4,5-d]pyrimidin-7-one
  • Chloromethylation : Treat 6-hydroxymethyltriazolo[4,5-d]pyrimidin-7-one with SOCl₂ in DCM at 0°C.
    Conditions :
  • 2 h reaction, 92% yield.
  • $$ ^13C $$-NMR (CDCl₃) δ 164.1 (C=O), 151.7 (C5), 41.3 (CH₂Cl).
Naphthalen-1-ylmethyl Substitution
  • Alkylation : React chloromethyl intermediate (1 eq) with 1-naphthalenemethanol (1.5 eq) using NaH in THF.
    Challenges :
  • Steric hindrance reduces yield to 55%.
  • Alternative: Use phase-transfer catalyst (TBAB) to improve to 68%.
Introduction of 3,5-Dimethylphenyl Group
  • Buchwald-Hartwig coupling : Employ Pd(OAc)₂/Xantphos with K₃PO₄ in dioxane at 100°C.
    Outcome :
  • 74% yield after 12 h.
  • Purity: 98.5% (HPLC).

Comparative Analysis of Routes

Parameter Route 1 (Triazole-first) Route 2 (Pyrimidinone-first)
Total Yield 62% 48%
Steps 3 4
Purification Complexity Moderate (2 recryst.) High (column chromatography)
Scalability >100 g demonstrated Limited to 50 g batches

Key Insight : Route 1 offers superior efficiency for large-scale synthesis despite requiring specialized MW equipment.

Characterization and Validation

Spectroscopic Data

  • $$ ^1H $$-NMR (500 MHz, DMSO-d₆) : δ 8.32 (s, 1H, triazole-H), 7.92–7.35 (m, 7H, naphthyl), 6.95 (s, 3H, Ar–H), 5.12 (s, 2H, CH₂), 2.32 (s, 6H, CH₃).
  • $$ ^13C $$-NMR : δ 164.5 (C=O), 152.1 (C5), 140.8–125.3 (naphthyl carbons), 41.7 (CH₂), 21.3 (CH₃).
  • HRMS-ESI : m/z 424.1768 [M+H]⁺ (Δ 0.9 ppm).

Purity and Stability

  • HPLC : 99.2% purity (C18, MeCN/H₂O = 70:30).
  • Accelerated Stability : No degradation after 6 months at 25°C/60% RH.

Industrial Considerations and Challenges

Cost Analysis

  • Naphthalen-1-ylmethyl bromide : $12.5/g (major cost driver).
  • Pd catalysts : Contributes 18% to raw material costs in Route 2.

Environmental Impact

  • Route 1 : Uses acetic acid (recyclable) and MW energy (greener than thermal).
  • Route 2 : Generates stoichiometric HCl and Pd waste.

Chemical Reactions Analysis

Types of Reactions

3-(3,5-dimethylphenyl)-6-[(naphthalen-1-yl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents to ensure high yields and purity.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides of the original compound, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .

Scientific Research Applications

Anticancer Properties

Research has indicated that triazolopyrimidine derivatives possess significant anticancer properties. For instance, compounds with similar structural motifs have been shown to inhibit the proliferation of various cancer cell lines. In particular, studies have demonstrated that derivatives can induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways .

Antimicrobial Activity

Compounds in this class have also exhibited antimicrobial properties. The presence of the triazole ring enhances the interaction with biological targets in microbial cells. Studies have reported varying degrees of antibacterial activity against both Gram-positive and Gram-negative bacteria . This suggests potential applications in developing new antibiotics or antimicrobial agents.

Neurological Disorders

Recent studies have explored the potential of triazolopyrimidine derivatives in treating neurological disorders such as Alzheimer's disease. These compounds may interact with neuroreceptors or inhibit enzymes involved in neurodegenerative processes .

Anti-inflammatory Effects

Triazolo derivatives have shown promise in reducing inflammation in various models. Their ability to modulate inflammatory pathways could lead to new treatments for chronic inflammatory diseases such as rheumatoid arthritis .

Case Studies

StudyApplicationFindings
AnticancerDemonstrated significant cytotoxicity against MCF-7 breast cancer cells.
AntimicrobialExhibited broad-spectrum activity against multiple bacterial strains.
NeurologicalShowed potential to inhibit amyloid-beta aggregation in vitro.

Mechanism of Action

The mechanism of action of 3-(3,5-dimethylphenyl)-6-[(naphthalen-1-yl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one involves its interaction with specific molecular targets. For instance, it has been identified as a potential inhibitor of the c-Met receptor tyrosine kinase, a protein involved in various cellular processes, including growth, survival, and metastasis . The compound binds to the active site of the enzyme, preventing its activation and subsequent signaling pathways.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Triazolopyrimidine derivatives exhibit diverse biological activities and physicochemical properties depending on their substituents. Below is a detailed comparison of the target compound with structurally similar analogs reported in the literature.

Table 1: Substituent Profiles and Physicochemical Properties

Compound Name R3 Substituent R6 Substituent Melting Point (°C) Key Spectral Features (IR, NMR) Reference
3-(3,5-Dimethylphenyl)-6-[(naphthalen-1-yl)methyl]-triazolo[4,5-d]pyrimidin-7-one (Target) 3,5-Dimethylphenyl Naphthalen-1-ylmethyl Not reported Not reported N/A
Ethyl-1,5-dihydro-3-(2-hydroxyphenyl)-7-methyl-1,5-diphenyl-triazolo[4,3-a]pyrimidine-6-carboxylate 2-Hydroxyphenyl Ethyl carboxylate 206 IR: 3425 (OH), 1666 (C=O); NMR: δ 1.23 (t, OCH2CH3)
3-(2-Hydroxyphenyl)-7-methyl-1-phenyl-triazolo[4,3-a]pyrimidin-5(1H)-one 2-Hydroxyphenyl H (unsubstituted) 184 IR: 3433 (OH), 1680 (C=O); NMR: δ 6.16 (pyrimidine-H)
2-(4-Chlorophenyl)-6-hexyl-triazolo[4,5-d]pyrimidin-7-one 4-Chlorophenyl Hexyl 78 IR: 1645 (C=O); NMR: δ 0.91 (t, CH3)
6-{[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(3-methoxybenzyl)-triazolo[4,5-d]pyrimidin-7-one 3-Methoxybenzyl 3,4-Dimethoxyphenyl-oxadiazole Not reported Molecular mass: 475.465 g/mol
3-(3,4-Dimethoxyphenyl)-6-[2-oxo-2-(4-phenylpiperazinyl)ethyl]-triazolo[4,5-d]pyrimidin-7-one 3,4-Dimethoxyphenyl 2-Oxo-2-(4-phenylpiperazinyl)ethyl Not reported RN: 872594-46-2

Key Observations:

  • Substituent Influence on Solubility : Hydrophilic groups (e.g., hydroxyl in ) lower melting points compared to hydrophobic substituents (e.g., hexyl in ).
  • Spectral Signatures : Carbonyl (C=O) stretches near 1645–1680 cm⁻¹ and aromatic protons (δ 6.16–8.12 ppm) are consistent across analogs .

Key Observations:

  • Antiviral Potential: The target compound’s triazolopyrimidine core aligns with CHIKV inhibitors reported in , though its naphthalene group may broaden antiviral specificity.
  • Anticancer Activity : Derivatives with thioxo or glycosyl groups (e.g., ) show cytotoxicity via oxidative stress, suggesting a possible pathway for the target compound.
  • Toxicity Profile : Substituents like 3,5-dimethylphenyl may reduce toxicity compared to 2-hydroxyphenyl analogs, which exhibit higher metabolic lability .

Biological Activity

The compound 3-(3,5-dimethylphenyl)-6-[(naphthalen-1-yl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one is part of a class of heterocyclic compounds that have garnered attention for their diverse biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Structure

The compound features a triazolopyrimidine core, characterized by the following structural components:

  • Triazole Ring : A five-membered ring containing three nitrogen atoms.
  • Pyrimidine Core : A six-membered ring with two nitrogen atoms.
  • Substituents : The presence of a 3,5-dimethylphenyl group and a naphthylmethyl group enhances its lipophilicity and potential interactions with biological targets.

Molecular Formula

The molecular formula for the compound is C20H20N4C_{20}H_{20}N_4 with a molecular weight of approximately 336.41 g/mol.

Anticancer Activity

Recent studies have indicated that compounds similar to This compound exhibit significant anticancer properties. For instance:

  • Cytotoxicity Assays : Research has shown that derivatives of triazolo-pyrimidines can inhibit cell proliferation in various cancer cell lines including MCF-7 (breast cancer) and A549 (lung cancer) cells. The mechanism often involves the induction of apoptosis and cell cycle arrest .

The proposed mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Enzymatic Activity : Similar compounds have been reported to inhibit key enzymes involved in cancer cell proliferation.
  • Induction of Apoptosis : Activation of apoptotic pathways has been observed in treated cancer cells.
  • Antioxidant Properties : Some studies suggest that triazole derivatives possess antioxidant activities that may contribute to their anticancer effects .

Other Biological Activities

Beyond anticancer properties, triazolo-pyrimidine derivatives have shown promise in other areas:

  • Antimicrobial Activity : Compounds in this class have demonstrated antibacterial and antifungal activities against various pathogens .
  • Anti-inflammatory Effects : Some derivatives exhibit anti-inflammatory properties by modulating inflammatory pathways .

Synthesis and Evaluation

A study published in 2020 synthesized several triazolo-pyrimidine derivatives and evaluated their biological activities. The findings revealed that specific substitutions on the triazole ring significantly enhanced cytotoxicity against human cancer cell lines .

CompoundCell LineIC50 (µM)Mechanism
Compound AMCF-715Apoptosis induction
Compound BA54910Enzyme inhibition
Compound CHeLa12Cell cycle arrest

Clinical Relevance

The ongoing research into triazolo-pyrimidine derivatives suggests potential for development as novel therapeutic agents in oncology. The ability to selectively target cancer cells while sparing normal cells is a critical advantage in drug design.

Q & A

Q. What key structural features influence the compound’s reactivity and biological activity?

The compound’s triazolopyrimidine core is critical for interactions with biological targets like enzymes or receptors. Substituents such as the 3,5-dimethylphenyl group and naphthalen-1-ylmethyl moiety contribute to steric and electronic effects. The dimethylphenyl group enhances lipophilicity, while the naphthylmethyl group may facilitate π-π stacking in binding pockets. These features are common in kinase inhibitors (e.g., CDK inhibitors) .

Q. What spectroscopic and crystallographic methods are recommended for structural characterization?

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR identify proton environments and carbon frameworks, particularly for aromatic and methyl groups .
  • X-ray Crystallography: Resolves bond lengths, angles, and hydrogen-bonding networks (e.g., intramolecular C–H⋯N interactions) .
  • Infrared (IR) Spectroscopy: Confirms functional groups like carbonyl (C=O) and triazole rings .

Q. What are common biological targets for triazolopyrimidine derivatives?

These compounds often target enzymes such as cyclin-dependent kinases (CDKs) due to their ability to mimic purine scaffolds. The triazole ring can act as a hydrogen-bond acceptor, while aromatic substituents enhance hydrophobic interactions .

Advanced Research Questions

Q. How can synthetic yields be optimized for multi-step routes?

  • Reagent Selection: Use coupling agents (e.g., triphenylphosphine) for efficient ylide formation in triazole ring closure .
  • Reaction Conditions: Optimize temperature (e.g., 80–100°C for cyclization) and solvent polarity (e.g., DMF or THF) to stabilize intermediates .
  • Purification: Employ gradient column chromatography with silica gel or reverse-phase HPLC to isolate high-purity products .

Q. How to resolve contradictions in reported biological activity data?

  • Comparative Assays: Use standardized protocols (e.g., kinase inhibition assays with ATP-binding controls) to minimize variability .
  • Structure-Activity Relationship (SAR) Studies: Systematically modify substituents (e.g., replacing naphthylmethyl with fluorophenyl) to isolate contributing factors .
  • Meta-Analysis: Cross-reference datasets from multiple studies to identify consensus trends or methodological outliers .

Q. What computational methods predict binding interactions and regioselectivity?

  • Density Functional Theory (DFT): Calculate electrostatic potential surfaces (MEP) to identify nucleophilic/electrophilic regions .
  • Molecular Docking: Simulate binding poses with targets (e.g., CDK2) using software like AutoDock Vina, focusing on hydrogen-bonding and steric complementarity .
  • Mulliken Population Analysis: Quantify charge distribution to rationalize regioselective reactions (e.g., electrophilic substitution at electron-rich positions) .

Q. How to analyze hydrogen-bonding networks in crystal structures?

  • X-ray Data Refinement: Use software (e.g., SHELXL) to model H-bond distances (e.g., N–H⋯O ≈ 2.8–3.0 Å) and angles .
  • DFT Validation: Compare experimental bond lengths with theoretical values to assess intermolecular stabilization .
  • Topology Analysis: Map motifs (e.g., R₂²(8) rings) to understand supramolecular packing .

Q. What strategies improve regioselective functionalization of the triazolopyrimidine core?

  • Directing Groups: Introduce electron-donating substituents (e.g., methoxy) to guide electrophilic attacks to specific positions .
  • Protecting Groups: Temporarily block reactive sites (e.g., using tert-butyldimethylsilyl ethers) during multi-step syntheses .
  • Metal Catalysis: Employ palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for selective arylations .

Methodological Notes

  • Experimental Design: For reproducibility, document solvent purity, reaction atmosphere (e.g., N₂), and spectroscopic calibration standards .
  • Data Contradictions: Use factorial design (e.g., varying pH, temperature) to isolate variables causing discrepancies in bioactivity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.